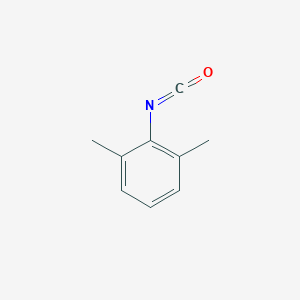

2,6-Dimethylphenyl isocyanate

Description

The exact mass of the compound 2,6-Dimethylphenyl isocyanate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165602. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,6-Dimethylphenyl isocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dimethylphenyl isocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-isocyanato-1,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-7-4-3-5-8(2)9(7)10-6-11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQLRKXVEALTVCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0067397 | |

| Record name | Benzene, 2-isocyanato-1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28556-81-2 | |

| Record name | 2,6-Dimethylphenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28556-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Xylyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028556812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 28556-81-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165602 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 2-isocyanato-1,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 2-isocyanato-1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isocyanato-1,3-dimethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-XYLYL ISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QL5MU0E0C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dimethylphenyl Isocyanate: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethylphenyl isocyanate is a reactive aromatic isocyanate that has garnered interest in medicinal chemistry and drug development due to its potential as a building block for the synthesis of targeted covalent inhibitors. Its electrophilic isocyanate group can form stable covalent bonds with nucleophilic residues on proteins, leading to irreversible inhibition. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of 2,6-dimethylphenyl isocyanate. It further explores its applications in the design of kinase inhibitors and its emerging role in the development of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation. Detailed methodologies for key reactions and conceptual workflows are presented to aid researchers in the practical application of this versatile chemical entity.

Physicochemical Properties

2,6-Dimethylphenyl isocyanate is a colorless to pale yellow liquid with a characteristic pungent odor. Its key physicochemical properties are summarized in the table below, providing essential data for its handling, storage, and use in synthetic chemistry.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉NO | [1][2] |

| Molecular Weight | 147.17 g/mol | [1][2] |

| CAS Number | 28556-81-2 | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 87-89 °C at 12 mmHg | [1] |

| Density | 1.057 g/mL at 25 °C | [1] |

| Refractive Index | 1.5356 at 20 °C | [1] |

| Solubility | Insoluble in water; soluble in organic solvents like dichloromethane, toluene, and THF. | [1] |

Synthesis of 2,6-Dimethylphenyl Isocyanate

The most common laboratory and industrial synthesis of 2,6-dimethylphenyl isocyanate involves the reaction of 2,6-dimethylaniline with phosgene or a phosgene equivalent, such as triphosgene. The use of solid triphosgene is often preferred for safety and ease of handling compared to gaseous phosgene.

Experimental Protocol: Synthesis from 2,6-Dimethylaniline using Triphosgene

This protocol describes a general procedure for the synthesis of aryl isocyanates from the corresponding anilines using triphosgene.

Materials:

-

2,6-Dimethylaniline

-

Triphosgene

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (Et₃N)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve triphosgene (0.4 equivalents) in anhydrous DCM under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, prepare a solution of 2,6-dimethylaniline (1.0 equivalent) and triethylamine (2.2 equivalents) in anhydrous DCM.

-

Slowly add the aniline solution to the stirred triphosgene solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the N-H stretch of the aniline and appearance of the strong N=C=O stretch of the isocyanate around 2250-2275 cm⁻¹).

-

Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2,6-dimethylphenyl isocyanate.

-

The product can be further purified by vacuum distillation.

Reactivity and Applications in Drug Discovery

The high reactivity of the isocyanate group towards nucleophiles is the cornerstone of its utility in drug discovery. It readily reacts with amines, alcohols, and thiols to form urea, carbamate, and thiocarbamate linkages, respectively.

Covalent Inhibition of Kinases

Kinases are a major class of drug targets, particularly in oncology. The development of covalent kinase inhibitors can offer advantages in terms of potency and duration of action. 2,6-Dimethylphenyl isocyanate can be incorporated into a kinase inhibitor scaffold to act as a "warhead" that forms a covalent bond with a nucleophilic amino acid residue, such as cysteine, in the ATP-binding pocket of the kinase.

Caption: General workflow for covalent kinase inhibition.

Role in Targeted Protein Degradation (PROTACs)

Targeted protein degradation is a novel therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. PROTACs are heterobifunctional molecules with a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. While not a direct component of the final PROTAC molecule in most cases, isocyanates can be valuable reagents in the synthesis of the linkers or in attaching the ligands to the linker. For instance, an isocyanate-functionalized linker can react with an amine or alcohol group on one of the ligands to form a stable urea or carbamate linkage.

Caption: The mechanism of action of a PROTAC.

Experimental Protocol: Reaction with Amino Acids

The reaction of isocyanates with the side chains of amino acids is fundamental to their mechanism as covalent inhibitors. The following is a general protocol for the reaction of 2,6-dimethylphenyl isocyanate with an N-terminally protected amino acid, such as N-acetyl-cysteine, to model the covalent modification of a protein.

Materials:

-

2,6-Dimethylphenyl isocyanate

-

N-acetyl-cysteine

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (Et₃N)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve N-acetyl-cysteine (1.0 equivalent) in anhydrous DMF.

-

Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.

-

Slowly add a solution of 2,6-dimethylphenyl isocyanate (1.05 equivalents) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, the reaction mixture can be worked up by adding water and extracting the product with a suitable organic solvent, such as ethyl acetate.

-

The crude product can be purified by column chromatography on silica gel.

Safety and Handling

2,6-Dimethylphenyl isocyanate is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a lachrymator and is toxic if inhaled or absorbed through the skin. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. It is moisture-sensitive and should be stored under an inert atmosphere.

Conclusion

2,6-Dimethylphenyl isocyanate is a valuable reagent for the synthesis of covalently binding molecules in drug discovery. Its defined reactivity and structural properties make it a useful building block for the development of targeted therapies, including kinase inhibitors and components for PROTACs. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in a research setting. The experimental protocols and conceptual diagrams provided in this guide serve as a foundational resource for scientists and researchers in the field.

References

An In-depth Technical Guide to 2,6-Dimethylphenyl Isocyanate: Structure, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylphenyl isocyanate is an aromatic isocyanate that serves as a versatile building block in organic synthesis. Its unique structural features, particularly the steric hindrance provided by the two methyl groups ortho to the isocyanate functionality, influence its reactivity and make it a valuable reagent in the development of novel molecules with potential therapeutic applications. This guide provides a comprehensive overview of the structure, properties, synthesis, and reactivity of 2,6-dimethylphenyl isocyanate, with a particular focus on its application in the design and synthesis of kinase inhibitors for drug discovery.

Core Compound Structure and Properties

2,6-Dimethylphenyl isocyanate, also known as 2,6-xylyl isocyanate, is a colorless to pale yellow liquid under standard conditions. The presence of the electron-withdrawing isocyanate group and the electron-donating methyl groups on the aromatic ring dictates its chemical behavior.

Chemical Structure

The structure of 2,6-dimethylphenyl isocyanate consists of a benzene ring substituted with an isocyanate group (-N=C=O) and two methyl groups at positions 2 and 6.

Molecular Formula: C₉H₉NO[1]

Molecular Weight: 147.17 g/mol

Physicochemical Properties

A summary of the key physicochemical properties of 2,6-dimethylphenyl isocyanate is presented in Table 1. This data is essential for its handling, storage, and use in chemical reactions.

| Property | Value | Reference |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 87-89 °C at 12 mmHg | |

| Density | 1.057 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.5356 | |

| Flash Point | 87 °C (closed cup) | |

| Solubility | Insoluble in water | [2] |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of 2,6-dimethylphenyl isocyanate. Key spectral features are summarized in Table 2.

| Spectroscopic Technique | Key Features | Reference |

| Infrared (IR) Spectroscopy | Strong, characteristic N=C=O stretching vibration around 2275 cm⁻¹ | [1] |

| ¹H NMR Spectroscopy | Signals corresponding to aromatic protons and the two methyl groups. | [3] |

| ¹³C NMR Spectroscopy | Resonances for aromatic carbons, methyl carbons, and the isocyanate carbon. | |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 147. |

Synthesis of 2,6-Dimethylphenyl Isocyanate

The most common and industrially relevant method for the synthesis of isocyanates is the reaction of a primary amine with phosgene or a phosgene equivalent. Due to the high toxicity of phosgene gas, safer alternatives like diphosgene (trichloromethyl chloroformate) and triphosgene (bis(trichloromethyl) carbonate) are often preferred in a laboratory setting.

Synthesis via the Triphosgene Method

A general and reliable method for the preparation of aryl isocyanates involves the reaction of the corresponding aniline with triphosgene in the presence of a non-nucleophilic base.

-

Materials: 2,6-dimethylaniline, triphosgene, triethylamine, and an inert solvent such as dichloromethane (DCM) or toluene.

-

Procedure:

-

In a well-ventilated fume hood, a solution of 2,6-dimethylaniline (1.0 equivalent) in anhydrous DCM is prepared in a three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of triphosgene (0.4 equivalents) in anhydrous DCM is added dropwise to the stirred solution of the aniline.

-

After the addition of triphosgene, a solution of triethylamine (2.2 equivalents) in anhydrous DCM is added dropwise, maintaining the temperature at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or IR spectroscopy by observing the disappearance of the amine and the appearance of the isocyanate peak).

-

The reaction mixture is then filtered to remove the triethylamine hydrochloride salt.

-

The filtrate is concentrated under reduced pressure to yield crude 2,6-dimethylphenyl isocyanate.

-

Purification can be achieved by vacuum distillation.

-

Reactivity and Applications in Drug Development

The isocyanate group is highly electrophilic and readily reacts with nucleophiles such as amines, alcohols, and water. This reactivity is central to its utility in constructing a variety of functional groups, most notably ureas and carbamates.

Reaction with Amines to Form Ureas

The reaction of 2,6-dimethylphenyl isocyanate with a primary or secondary amine is a facile and high-yielding method for the synthesis of 1-(2,6-dimethylphenyl)-3-substituted ureas. This reaction is a cornerstone of its application in drug discovery, as the urea moiety is a key pharmacophore in many kinase inhibitors.

-

Materials: 2,6-dimethylphenyl isocyanate, a primary or secondary amine, and an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Procedure:

-

To a stirred solution of the desired amine (1.0 equivalent) in anhydrous DCM, 2,6-dimethylphenyl isocyanate (1.0-1.1 equivalents) is added dropwise at room temperature.

-

The reaction is typically exothermic and proceeds rapidly. The mixture is stirred at room temperature for a few hours or until completion as monitored by TLC.

-

If the product precipitates, it can be collected by filtration, washed with a small amount of cold solvent, and dried.

-

If the product is soluble, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

-

Application in the Synthesis of Kinase Inhibitors

The diaryl urea scaffold is a prominent feature in a number of type II kinase inhibitors. These inhibitors bind to the inactive "DFG-out" conformation of the kinase, often occupying an allosteric site adjacent to the ATP-binding pocket. The urea moiety typically forms crucial hydrogen bonds with the protein backbone. 2,6-Dimethylphenyl isocyanate is an attractive building block for such inhibitors due to the steric constraints imposed by the ortho-methyl groups, which can influence the conformation of the final molecule and its binding affinity and selectivity.

Derivatives of 2,6-dimethylphenyl isocyanate, particularly diaryl ureas, have been investigated as inhibitors of several important kinase signaling pathways implicated in cancer and inflammatory diseases.

-

RAF-MEK-ERK (MAPK) Pathway: This pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in BRAF, a key kinase in this pathway, are common in many cancers. Diaryl ureas are a well-established class of RAF inhibitors.

-

VEGFR Signaling Pathway: Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Diaryl ureas have been successfully developed as VEGFR-2 inhibitors.

-

p38 MAP Kinase Pathway: p38 MAP kinases are involved in cellular responses to stress and in the production of inflammatory cytokines like TNF-α and IL-1β. Inhibitors of p38 are being investigated for the treatment of inflammatory diseases. Diaryl ureas have been identified as potent allosteric inhibitors of p38α.

Safety and Handling

2,6-Dimethylphenyl isocyanate is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, inhaled, or absorbed through the skin. It is also a skin and respiratory sensitizer and can cause severe eye irritation. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. It is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place.

Conclusion

2,6-Dimethylphenyl isocyanate is a key synthetic intermediate with significant potential in the field of drug discovery. Its straightforward synthesis and well-defined reactivity, particularly in the formation of ureas, make it an ideal building block for creating libraries of compounds for biological screening. The established role of the diaryl urea scaffold in potent and selective kinase inhibitors highlights the importance of 2,6-dimethylphenyl isocyanate in the development of novel therapeutics targeting critical signaling pathways in cancer and inflammatory diseases. Researchers and drug development professionals can leverage the information and protocols in this guide to further explore the utility of this versatile compound in their research endeavors.

References

- 1. 1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as VEGFR-2 Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Molecular Modelling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-amino, 6-phenyl substituted pyrido[2,3-d]pyrimidine derivatives useful as raf kinase inhibitors | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the Synthesis of 2,6-Dimethylphenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,6-dimethylphenyl isocyanate, a key intermediate in the production of various pharmaceuticals, agrochemicals, and polymers. The document details both traditional and modern synthetic routes, offering in-depth experimental protocols and quantitative data to support research and development efforts.

Introduction

2,6-Dimethylphenyl isocyanate, also known as DMPI, is an aromatic isocyanate characterized by the presence of two methyl groups ortho to the isocyanate functionality. This steric hindrance imparts unique reactivity and properties to its derivatives. A critical precursor for the synthesis of 2,6-dimethylphenyl isocyanate is 2,6-dimethylaniline (2,6-xylidine). Therefore, this guide will first briefly touch upon the synthesis of this essential starting material.

Synthesis of the Precursor: 2,6-Dimethylaniline

The efficient synthesis of 2,6-dimethylphenyl isocyanate is predicated on the availability of high-purity 2,6-dimethylaniline. Several methods for its preparation have been established.

Amination of 2,6-Dimethylphenol

A common industrial method involves the vapor-phase amination of 2,6-dimethylphenol with ammonia in the presence of a catalyst. This process offers a direct route from a readily available starting material.

Experimental Protocol:

A procedure for the amination of 2,6-dimethylphenol involves passing a mixture of the phenol and ammonia over a catalyst bed at elevated temperature and pressure. For example, 2,6-dimethylphenol can be reacted with ammonia in the presence of a supported palladium catalyst. In one instance, 122 parts of 2,6-dimethylphenol, 176 parts of concentrated ammonium hydroxide, and 9.5 parts of 5% palladium on charcoal were heated in a pressure vessel to 250°C for 12 hours under an initial hydrogen pressure of 100 psig.[1] This resulted in a 78.6% conversion of the 2,6-dimethylphenol to 2,6-dimethylaniline.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2,6-Dimethylphenol | [1] |

| Reagents | Ammonia, Hydrogen | [1] |

| Catalyst | 5% Palladium on Charcoal | [1] |

| Temperature | 250°C | [1] |

| Pressure | 100 psig (initial) | [1] |

| Reaction Time | 12 hours | [1] |

| Conversion | 78.6% | [1] |

| Yield (after recovery) | ~99% | [1] |

Synthesis of 2,6-Dimethylphenyl Isocyanate

Two primary strategies exist for the synthesis of 2,6-dimethylphenyl isocyanate: the traditional phosgene route and the more contemporary non-phosgene routes, which are gaining traction due to safety and environmental concerns associated with phosgene.

Phosgene-Based Synthesis

The reaction of 2,6-dimethylaniline with phosgene or a phosgene equivalent is a well-established method for producing 2,6-dimethylphenyl isocyanate. To mitigate the hazards of gaseous phosgene, solid phosgene (triphosgene) is often used.

Reaction Pathway (Phosgene Route):

Caption: Phosgenation of 2,6-Dimethylaniline.

Experimental Protocol (using Solid Phosgene):

A method for preparing dimethylphenyl isocyanate involves using dimethylaniline and solid phosgene as raw materials in a 1,2-dichloroethane solvent.[2] The molar ratio of dimethylaniline to solid phosgene is set between 2.0 and 2.4.[2] The reaction mixture is heated to the reflux temperature of 1,2-dichloroethane and maintained for 3 to 6 hours.[2] This approach is reported to have a relatively high reaction yield and is more amenable to industrial-scale production due to the safer handling of solid phosgene compared to gaseous phosgene or diphosgene.[2]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Dimethylaniline | [2] |

| Reagent | Solid Phosgene (Triphosgene) | [2] |

| Molar Ratio (Aniline:Phosgene) | 2.0 - 2.4 | [2] |

| Solvent | 1,2-Dichloroethane | [2] |

| Temperature | Reflux | [2] |

| Reaction Time | 3 - 6 hours | [2] |

Non-Phosgene Synthesis Routes

Growing environmental and safety concerns have spurred the development of phosgene-free methods for isocyanate synthesis. These routes typically proceed through a carbamate intermediate, which is then thermally decomposed to the desired isocyanate.

General Non-Phosgene Pathway:

References

An In-depth Technical Guide to the Physical Properties of 2,6-Dimethylphenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,6-Dimethylphenyl isocyanate. The information is presented to support research, development, and safety protocols. All quantitative data is summarized for clarity, and detailed experimental methodologies are provided based on internationally recognized standards.

Core Physical Properties

2,6-Dimethylphenyl isocyanate is a colorless to yellow liquid.[1] Key physical properties are summarized in the table below.

| Physical Property | Value | Units | Notes and Conditions |

| Molecular Weight | 147.17 - 147.18 | g/mol | [1][2][3][4] |

| Density | 1.057 | g/cm³ | at 20 °C or 25 °C[2][3][5] |

| Boiling Point | 87 - 89 | °C | at 12 mmHg[3][5] |

| 71 - 72 | °C | at 3 mmHg[1][6] | |

| Refractive Index | 1.5345 - 1.5385 | at 20 °C[7] | |

| 1.5356 | at 20 °C (lit.)[3][5] | ||

| Solubility | Insoluble | In water.[2] | |

| Flash Point | 86 - 87 | °C | Closed cup.[1][8] |

| Appearance | Colorless to yellow liquid | [1][2] |

Experimental Protocols

The determination of the physical properties listed above is guided by standardized experimental protocols. The following are detailed methodologies for key experiments based on OECD (Organisation for Economic Co-operation and Development) and ASTM (American Society for Testing and Materials) guidelines.

Density Determination

The density of a liquid chemical like 2,6-Dimethylphenyl isocyanate can be determined using several methods outlined in OECD Test Guideline 109 and ASTM D3505 .[2][9]

Principle: Density is the mass per unit volume of a substance. Common methods for liquids include the use of a hydrometer, an oscillating densitometer, or a pycnometer.

Methodology (Pycnometer Method):

-

A clean, dry pycnometer of a known volume is weighed empty.

-

The pycnometer is then filled with the test substance (2,6-Dimethylphenyl isocyanate), ensuring no air bubbles are present.

-

The filled pycnometer is brought to a constant temperature (e.g., 20 °C) in a water bath.

-

Any excess liquid is removed, and the exterior of the pycnometer is carefully cleaned and dried.

-

The filled pycnometer is weighed again.

-

The density is calculated by dividing the mass of the substance by the known volume of the pycnometer.

Boiling Point Determination

The boiling point is determined following procedures such as those described in OECD Test Guideline 103 .[7][10]

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology (Ebulliometer Method):

-

An ebulliometer, an apparatus designed for precise boiling point measurement, is filled with the test substance.

-

The substance is heated, and the temperature of the boiling liquid and its vapor are measured simultaneously.

-

The pressure is carefully controlled and measured.

-

The boiling point is recorded when the liquid and vapor temperatures are in equilibrium and remain constant. For pressures other than standard atmospheric pressure, a nomograph or specific equations are used to correct the boiling point.

Refractive Index Measurement

The refractive index is measured using a refractometer, with the methodology guided by standards like ASTM D1218 .[8][11]

Principle: The refractive index is a dimensionless number that describes how fast light propagates through a material. It is the ratio of the speed of light in a vacuum to the speed of light in the substance.

Methodology (Abbe Refractometer):

-

A small sample of the liquid is placed on the prism of the Abbe refractometer.

-

The prism is temperature-controlled, typically to 20 °C.

-

A light source (often a sodium lamp) is directed through the prism and the sample.

-

The operator adjusts the instrument to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.

-

The refractive index is then read directly from the instrument's scale.

Chemical Reactivity and Synthesis Workflow

2,6-Dimethylphenyl isocyanate is a reactive compound, with the isocyanate group (-N=C=O) being susceptible to nucleophilic attack. Its reactions are fundamental to its application in the synthesis of various organic compounds.

Reaction with Alcohols to Form Urethanes

Isocyanates react with alcohols to form urethanes (carbamates). This is a key reaction in the production of polyurethane polymers.

Caption: Formation of a urethane from 2,6-Dimethylphenyl isocyanate and an alcohol.

Reaction with Amines to Form Ureas

The reaction of isocyanates with primary or secondary amines yields substituted ureas. This reaction is generally faster than the reaction with alcohols.

Caption: Synthesis of a substituted urea from 2,6-Dimethylphenyl isocyanate and a primary amine.

Synthesis of 2,6-Dimethylphenyl Isocyanate

A common laboratory and industrial synthesis method for isocyanates involves the reaction of a primary amine with phosgene or a phosgene equivalent.

References

- 1. OECD n°109: Density of liquids and solids - Analytice [analytice.com]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 5. oecd.org [oecd.org]

- 6. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 7. laboratuar.com [laboratuar.com]

- 8. scribd.com [scribd.com]

- 9. store.astm.org [store.astm.org]

- 10. oecd.org [oecd.org]

- 11. petrolube.com [petrolube.com]

An In-depth Technical Guide to the Safety of 2,6-Dimethylphenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety information for 2,6-Dimethylphenyl isocyanate (CAS No. 28556-81-2), also known as 2,6-xylyl isocyanate. The information is compiled from various Safety Data Sheets (SDS) and toxicological guidelines to ensure a thorough understanding of the hazards, handling, and emergency procedures associated with this compound.

Chemical and Physical Properties

2,6-Dimethylphenyl isocyanate is a colorless to light yellow liquid with a pungent odor.[1] It is sensitive to moisture and combustible.[1] The following table summarizes its key physical and chemical properties.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉NO | [1] |

| Molecular Weight | 147.18 g/mol | [1] |

| Appearance | Colorless to light orange to yellow clear liquid | |

| Odor | Pungent | [1] |

| Boiling Point | 71 - 72 °C / 159.8 - 168.6 °F | [1] |

| Flash Point | 86 °C / 186.8 °F (closed cup) | [1] |

| Density | 1.057 g/mL at 25 °C | |

| Refractive Index | n20/D 1.5356 | |

| Solubility in water | Insoluble, reacts with water | [2][3] |

| Storage Temperature | 2-8°C |

Toxicological Data

| Endpoint | Species | Route | Value | Classification | Reference(s) |

| Acute Toxicity | Rabbit | Dermal | LD50: > 9,400 mg/kg | Not classified as acutely toxic by dermal route based on this value, but other sources indicate harm. | [1] |

| Acute Toxicity | - | Oral | Data not available | Toxic if swallowed / Harmful if swallowed | [4] |

| Acute Toxicity | - | Inhalation | Data not available | Toxic if inhaled / Harmful if inhaled | [4] |

| Skin Corrosion/Irritation | - | Dermal | - | Causes skin irritation | |

| Serious Eye Damage/Irritation | - | Ocular | - | Causes serious eye irritation | [4] |

| Respiratory Sensitization | - | Inhalation | - | May cause allergy or asthma symptoms or breathing difficulties if inhaled | |

| Skin Sensitization | - | Dermal | - | May cause an allergic skin reaction | [1] |

| Specific Target Organ Toxicity (Single Exposure) | - | Inhalation | - | May cause respiratory irritation | |

| Carcinogenicity | - | - | - | Suspected of causing cancer | [1] |

Experimental Protocols

The toxicological data presented are typically determined using standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the quality and reproducibility of the data. Below are brief descriptions of the relevant OECD guidelines for the toxicological endpoints of 2,6-Dimethylphenyl isocyanate.

| Test | OECD Guideline | Brief Description of Methodology |

| Acute Oral Toxicity | OECD 423 (Acute Toxic Class Method) | A stepwise procedure where a small number of animals are dosed at defined levels. The outcome (mortality or survival) determines the next dose level, allowing for classification of the substance's toxicity with a reduced number of animals compared to classical methods. |

| Acute Dermal Toxicity | OECD 402 | The test substance is applied to the clipped, intact skin of experimental animals (usually rabbits or rats) for 24 hours. The animals are observed for signs of toxicity and mortality over a 14-day period. |

| Acute Inhalation Toxicity | OECD 403 | Animals are exposed to the test substance (as a gas, vapor, or aerosol) in an inhalation chamber for a defined period (typically 4 hours). Observations for toxicity and mortality are conducted for at least 14 days post-exposure. |

| Acute Dermal Irritation/Corrosion | OECD 404 | A small amount of the substance is applied to a patch of skin on a test animal (usually a rabbit). The skin is observed for signs of erythema (redness) and edema (swelling) at specific intervals after patch removal. |

| Acute Eye Irritation/Corrosion | OECD 405 | A single dose of the substance is applied to the eye of an experimental animal (usually a rabbit). The eye is examined for lesions of the cornea, iris, and conjunctiva at specific time points. |

| Skin Sensitization | OECD 406 (Guinea Pig Maximization Test) | This test assesses the potential of a substance to cause skin sensitization. It involves an induction phase (intradermal injection and topical application) followed by a challenge phase (topical application) to determine if an allergic reaction develops. |

Hazard Identification and Safety Procedures

The following diagrams illustrate the logical workflows for hazard identification, personal protective equipment (PPE) selection, and emergency procedures when working with 2,6-Dimethylphenyl isocyanate.

Emergency Procedures

In the event of an emergency involving 2,6-Dimethylphenyl isocyanate, the following procedures should be followed.

First Aid Measures

Firefighting Measures

2,6-Dimethylphenyl isocyanate is a combustible liquid and can form explosive mixtures with air.[1]

-

Suitable Extinguishing Media: Dry sand, carbon dioxide (CO₂), or powder.[1] Do not use water or foam.[1] Water mist may be used to cool closed containers.[1]

-

Specific Hazards: Containers may explode when heated.[1] Thermal decomposition can release irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides.[1]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures

Handling and Storage

-

Handling: Use only in a chemical fume hood.[1] Avoid breathing mist, vapors, or spray.[1] Do not get in eyes, on skin, or on clothing.[1] Keep away from open flames, hot surfaces, and sources of ignition.[1]

-

Storage: Keep refrigerated.[1] Keep containers tightly closed in a dry, cool, and well-ventilated place.[1] This material is moisture-sensitive.[1]

Stability and Reactivity

-

Reactivity: None known based on available information.[1]

-

Chemical Stability: Moisture sensitive.[1]

-

Conditions to Avoid: Keep away from open flames, hot surfaces, and sources of ignition.[1]

-

Incompatible Materials: Acids, strong bases, alcohols, amines, and oxidizing agents.[1]

-

Hazardous Decomposition Products: Carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[1]

This guide is intended to provide detailed safety information for 2,6-Dimethylphenyl isocyanate for use by trained professionals. Always refer to the most current Safety Data Sheet provided by the supplier before handling this chemical.

References

Spectral Analysis of 2,6-Dimethylphenyl Isocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for 2,6-dimethylphenyl isocyanate. The information presented herein is intended to support research, development, and quality control activities where this compound is utilized.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for 2,6-dimethylphenyl isocyanate.

¹H Nuclear Magnetic Resonance (NMR) Data

| Protons | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| Ar-H (2H) | (d) | ~7.0 | ortho: 6.0 - 10.0 (estimated)[1][2] |

| Ar-H (1H) | (t) | ~7.0 | ortho: 6.0 - 10.0 (estimated)[1][2] |

| -CH₃ (6H) | (s) | 2.28 | N/A |

Solvent: CDCl₃, Reference: TMS. Data sourced from ChemicalBook.[3] Note: Explicit coupling constants for the aromatic region were not available and are estimated based on typical values for ortho-coupling in substituted benzene rings.[1][2]

¹³C Nuclear Magnetic Resonance (NMR) Data

| Carbon | Chemical Shift (δ, ppm) |

| -N=C=O | 128.9 |

| Ar-C (quaternary, C-NCO) | 129.8 |

| Ar-C (quaternary, C-CH₃) | 132.5 |

| Ar-CH | 128.4 |

| Ar-CH | 125.7 |

| -CH₃ | 18.2 |

Solvent: Chloroform-d, Reference: TMS. Data sourced from SpectraBase.[4]

Infrared (IR) Spectroscopy Data

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| N=C=O Asymmetric Stretch | ~2270 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

| C-H Stretch (Aromatic) | 3100-3000 | Medium |

| C-H Stretch (Alkyl) | 3000-2850 | Medium |

| C-H Bend (Alkyl) | ~1465, ~1378 | Medium |

Sample Phase: Gas. Data interpreted from the NIST WebBook IR Spectrum.[5]

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below. These protocols are based on standard laboratory practices for the spectroscopic analysis of liquid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 2,6-dimethylphenyl isocyanate.

Materials:

-

2,6-Dimethylphenyl isocyanate (liquid)

-

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

-

5 mm NMR tubes

-

Pasteur pipette

-

Vial

Procedure:

-

Sample Preparation: a. In a clean, dry vial, dissolve approximately 10-20 mg of 2,6-dimethylphenyl isocyanate in approximately 0.6-0.7 mL of deuterated chloroform containing TMS. b. Thoroughly mix the solution to ensure homogeneity. c. Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Instrument Setup (General Parameters for a 300-500 MHz Spectrometer): a. Insert the NMR tube into the spectrometer's probe. b. Lock the spectrometer on the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal. d. Tune and match the probe for both the ¹H and ¹³C frequencies.

-

¹H NMR Data Acquisition: a. Acquire the spectrum using a standard single-pulse sequence. b. Typical parameters:

- Pulse width: 30-45°

- Spectral width: ~16 ppm

- Acquisition time: ~2-4 seconds

- Relaxation delay: 1-5 seconds

- Number of scans: 8-16

-

¹³C NMR Data Acquisition: a. Acquire the spectrum using a proton-decoupled pulse sequence. b. Typical parameters:

- Pulse width: 30-45°

- Spectral width: ~240 ppm

- Acquisition time: ~1-2 seconds

- Relaxation delay: 2-5 seconds

- Number of scans: 128-1024 (or more, depending on sample concentration)

-

Data Processing: a. Apply a Fourier transform to the acquired free induction decays (FIDs). b. Phase correct the resulting spectra. c. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra. d. Integrate the signals in the ¹H spectrum. e. Identify and report the chemical shifts, multiplicities, and coupling constants (for ¹H) and the chemical shifts (for ¹³C).

Infrared (IR) Spectroscopy

Objective: To obtain a Fourier-transform infrared (FT-IR) spectrum of 2,6-dimethylphenyl isocyanate.

Method: Attenuated Total Reflectance (ATR) FT-IR is a suitable method for liquid samples, requiring minimal sample preparation.

Materials:

-

2,6-dimethylphenyl isocyanate (liquid)

-

FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Instrument Preparation: a. Ensure the FT-IR spectrometer and ATR accessory are powered on and have reached thermal equilibrium. b. Clean the surface of the ATR crystal with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Background Spectrum Acquisition: a. With the clean, dry ATR crystal, acquire a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).

-

Sample Analysis: a. Place a small drop of 2,6-dimethylphenyl isocyanate onto the center of the ATR crystal, ensuring complete coverage of the crystal surface. b. Acquire the sample spectrum. c. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Processing and Analysis: a. Identify the wavenumbers (in cm⁻¹) of the major absorption bands. b. Correlate these absorption bands to the corresponding functional group vibrations within the molecule.

-

Cleaning: a. After analysis, carefully clean the 2,6-dimethylphenyl isocyanate from the ATR crystal using a lint-free wipe and an appropriate solvent.

Visualizations

The following diagrams illustrate the relationship between the molecular structure of 2,6-dimethylphenyl isocyanate and its spectral features, as well as a generalized workflow for spectroscopic analysis.

Caption: Correlation of molecular structure with key NMR and IR signals.

Caption: A generalized workflow for NMR and IR spectroscopic analysis.

References

An In-depth Technical Guide on the Solubility of 2,6-Dimethylphenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylphenyl isocyanate (CAS No. 28178-42-9), a member of the aromatic isocyanate family, is a significant reagent in organic synthesis, particularly in the preparation of specialized polymers and as an intermediate in the development of pharmaceutical and agrochemical compounds. Its utility in these applications is fundamentally linked to its solubility and reactivity profile in various organic solvents. Understanding the solubility of 2,6-dimethylphenyl isocyanate is paramount for optimizing reaction conditions, enhancing product yields, and ensuring safe handling and storage. This technical guide provides a comprehensive overview of the available solubility information, detailed experimental protocols for its determination, and an examination of its chemical reactivity.

Predicted Solubility Profile

The molecule possesses a nonpolar aromatic ring with two methyl groups, which suggests good solubility in nonpolar and weakly polar aprotic solvents. The highly electrophilic isocyanate group (-N=C=O) contributes some polarity but also dictates its high reactivity towards protic solvents. Therefore, 2,6-dimethylphenyl isocyanate is expected to be readily soluble in a range of common anhydrous organic solvents.

Based on the behavior of similar aryl isocyanates, it is predicted to be miscible with or highly soluble in:

-

Aromatic hydrocarbons: Toluene, benzene, xylenes

-

Chlorinated hydrocarbons: Dichloromethane, chloroform

-

Ethers: Diethyl ether, tetrahydrofuran (THF)

-

Ketones: Acetone, methyl ethyl ketone (MEK)

-

Esters: Ethyl acetate

-

Amides: N,N-Dimethylformamide (DMF)

-

Sulfoxides: Dimethyl sulfoxide (DMSO)

It is crucial to note that 2,6-dimethylphenyl isocyanate will react with protic solvents such as water, alcohols, and primary or secondary amines.

Quantitative Solubility Data

Direct quantitative solubility data for 2,6-dimethylphenyl isocyanate is sparse in the available literature. However, data for structurally related aryl isocyanates can provide valuable insights and approximate values. The following table summarizes available quantitative solubility data for phenyl isocyanate and p-tolyl isocyanate in various solvents.

| Solvent | Solute | Temperature (°C) | Solubility (g/L) |

| Ethanol | Phenyl Isocyanate | 25 | 320.85[1] |

| Water | p-Tolyl Isocyanate | 20 | 7.5[2][3] |

Note: The solubility in ethanol involves a chemical reaction to form a urethane. The solubility in water is also accompanied by a reaction. For inert solubility, anhydrous aprotic solvents are required.

Experimental Protocols for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of 2,6-dimethylphenyl isocyanate in an organic solvent, adapted from standard laboratory methods and OECD guidelines.[1][2][4]

Objective: To determine the saturation concentration of 2,6-dimethylphenyl isocyanate in a given anhydrous organic solvent at a specified temperature.

Materials:

-

2,6-Dimethylphenyl isocyanate (high purity)

-

Anhydrous solvent of interest (e.g., toluene, THF, acetone)

-

Analytical balance

-

Thermostatically controlled shaker or magnetic stirrer with a water bath

-

Centrifuge

-

Syringe filters (PTFE, 0.2 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis for HPLC, FID for GC)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2,6-dimethylphenyl isocyanate to a known volume of the anhydrous solvent in a sealed glass vial. The excess solid/liquid ensures that saturation is reached.

-

Place the vial in a thermostatically controlled shaker or on a magnetic stirrer within a water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). Preliminary tests may be needed to determine the optimal equilibration time.

-

-

Sample Preparation:

-

After equilibration, allow the mixture to settle for a period (e.g., 2 hours) at the constant temperature to allow undissolved solute to sediment.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled syringe to maintain the temperature.

-

Immediately filter the withdrawn sample through a syringe filter to remove any remaining undissolved microparticles.

-

-

Analysis:

-

Accurately dilute the filtered solution with the same solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of 2,6-dimethylphenyl isocyanate.

-

A calibration curve should be prepared using standard solutions of known concentrations of 2,6-dimethylphenyl isocyanate in the same solvent.

-

-

Calculation:

-

Calculate the concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

Caption: General reaction pathways of 2,6-dimethylphenyl isocyanate with common nucleophiles.

Conclusion

While precise quantitative solubility data for 2,6-dimethylphenyl isocyanate remains elusive in publicly accessible databases, its chemical structure strongly suggests high solubility in a variety of anhydrous, aprotic organic solvents. For research and development purposes, it is recommended that solubility be determined experimentally for the specific solvent system and conditions of interest, following a rigorous protocol as outlined in this guide. The high reactivity of the isocyanate functional group must always be taken into consideration when selecting solvents and handling this compound to prevent unintended reactions and ensure the success of synthetic procedures.

References

Navigating the Stability and Storage of 2,6-Dimethylphenyl Isocyanate: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the stability and storage conditions for 2,6-Dimethylphenyl isocyanate (CAS 28556-81-2), a critical reagent in pharmaceutical and chemical synthesis. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes key data to ensure the compound's integrity and promote safe handling practices.

Core Stability Profile

2,6-Dimethylphenyl isocyanate is a colorless to yellow liquid that is stable at room temperature when stored in closed containers under normal conditions.[1] However, its reactivity profile is dominated by a significant sensitivity to moisture.[2] This reactivity necessitates stringent storage and handling protocols to prevent degradation and ensure experimental reproducibility. The compound is also incompatible with a range of common laboratory chemicals, including acids, strong bases, alcohols, amines, and oxidizing agents.[2]

Quantitative Data Summary

While specific kinetic data on degradation rates is not extensively available in public literature, the following tables summarize the key physical and chemical properties that influence its stability and dictate appropriate storage and handling.

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₉H₉NO[2][3][4] |

| Molecular Weight | 147.18 g/mol [2][3] |

| Form | Liquid[5][6] |

| Boiling Point | 87-89 °C at 12 mmHg[5] |

| Density | 1.057 g/mL at 25 °C[5] |

| Refractive Index | 1.5345-1.5385 @ 20°C[6] |

| Flash Point | 87 °C (188.6 °F) - closed cup[5] |

Table 2: Recommended Storage and Handling Conditions

| Parameter | Recommendation |

| Storage Temperature | Refrigerator (2-8°C)[1][5] |

| Atmosphere | Store under inert gas.[7] |

| Container | Tightly closed container.[1][7] |

| Moisture | Store protected from moisture.[1][7] |

| Ventilation | Store in a cool, dry, well-ventilated area.[1][2] |

| Incompatible Substances | Acids, strong bases, alcohols, amines, oxidizing agents.[2] |

Reactivity and Decomposition Pathways

The primary stability concern for 2,6-Dimethylphenyl isocyanate is its reaction with nucleophiles, particularly water. This reaction leads to the formation of an unstable carbamic acid, which then decomposes to form 2,6-dimethylaniline and carbon dioxide. This process can lead to a buildup of pressure in sealed containers.

Caption: Reaction of 2,6-Dimethylphenyl isocyanate with water.

In the presence of alcohols, 2,6-Dimethylphenyl isocyanate will react to form carbamates. This is a common application of isocyanates in synthesis.

Caption: Reaction of 2,6-Dimethylphenyl isocyanate with an alcohol.

Under thermal stress, such as in a fire, 2,6-Dimethylphenyl isocyanate can decompose to produce irritating and highly toxic gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.[1][2]

Caption: Hazardous decomposition products of 2,6-Dimethylphenyl isocyanate.

Experimental Protocols

General Protocol for Assessing Stability:

-

Sample Preparation: Dispense aliquots of 2,6-Dimethylphenyl isocyanate into appropriate, inert containers (e.g., amber glass vials with Teflon-lined caps).

-

Initial Analysis (Time Zero): Perform initial analysis on a subset of samples to determine the baseline purity and physical appearance. Analytical methods may include:

-

Gas Chromatography (GC): To determine the purity and identify any degradation products. An assay of ≥97.5% is a common specification.[6]

-

Fourier-Transform Infrared Spectroscopy (FTIR): To monitor the characteristic isocyanate peak (~2270 cm⁻¹) and the appearance of peaks associated with degradation products (e.g., amine N-H stretching).

-

Visual Inspection: To check for any changes in color or clarity. The substance should be a clear, colorless to yellow liquid.[6]

-

-

Storage Conditions: Place the remaining samples in controlled environmental chambers at various conditions. Recommended conditions to test would include:

-

Recommended Storage: 2-8°C (refrigerated).

-

Accelerated Storage: 25°C/60% RH and 40°C/75% RH to simulate longer-term stability at room and elevated temperatures.

-

Moisture Challenge: A condition with elevated humidity to specifically assess the impact of moisture.

-

-

Time Points: Pull samples from each storage condition at predetermined time points (e.g., 1, 3, 6, 12 months).

-

Analysis: Analyze the pulled samples using the same analytical methods as in the initial analysis.

-

Data Evaluation: Compare the results at each time point to the initial data to determine the rate of degradation and identify any trends.

Logical Workflow for Handling and Use

To ensure the quality and reactivity of 2,6-Dimethylphenyl isocyanate, a strict workflow should be followed.

Caption: Recommended workflow for handling 2,6-Dimethylphenyl isocyanate.

Conclusion

The stability of 2,6-Dimethylphenyl isocyanate is critically dependent on the exclusion of moisture and storage at refrigerated temperatures. Its reactivity with common nucleophiles necessitates careful handling in inert and anhydrous conditions to maintain its purity and ensure the success of synthetic applications. By adhering to the storage and handling guidelines outlined in this document, researchers can minimize degradation and ensure the reliable performance of this important chemical reagent.

References

- 1. 2,6-Dimethylphenyl isocyanate(28556-81-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. fishersci.ie [fishersci.ie]

- 3. 2,6-Dimethylphenyl isocyanate [webbook.nist.gov]

- 4. 2,6-Dimethylphenyl isocyanate [webbook.nist.gov]

- 5. 2,6-Dimethylphenyl isocyanate 99 28556-81-2 [sigmaaldrich.com]

- 6. 2,6-Dimethylphenyl isocyanate, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 7. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Applications of 2,6-Dimethylphenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethylphenyl isocyanate is a versatile chemical intermediate with significant applications in the synthesis of specialized polymers, organometallic complexes, and as a potential scaffold in drug discovery. Its unique structural properties, characterized by the sterically hindered isocyanate group due to the two ortho-methyl substituents, impart distinct reactivity and conformational preferences to its derivatives. This technical guide provides a comprehensive overview of the primary uses of 2,6-dimethylphenyl isocyanate, focusing on its role in the preparation of chiral stationary phases for chromatography, the synthesis of specific N,N'-diaryl ureas, and the formation of organometallic compounds. Furthermore, this guide explores its potential in medicinal chemistry by examining the structure-activity relationships of related diaryl urea compounds. Detailed experimental protocols, quantitative data, and workflow diagrams are provided to facilitate practical application in a research and development setting.

Chemical and Physical Properties

2,6-Dimethylphenyl isocyanate is a colorless to yellow liquid with a pungent odor. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 28556-81-2 | [1] |

| Molecular Formula | C₉H₉NO | [1] |

| Molecular Weight | 147.17 g/mol | [1] |

| Boiling Point | 87-89 °C at 12 mmHg | [1] |

| Density | 1.057 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.5356 | [1] |

| Flash Point | 87 °C (closed cup) | [1] |

| Solubility | Insoluble in water |

Synthesis of 2,6-Dimethylphenyl Isocyanate

The primary industrial synthesis of 2,6-dimethylphenyl isocyanate involves the reaction of 2,6-dimethylaniline with phosgene or a phosgene equivalent like triphosgene or solid phosgene (triphosgene). The use of solid phosgene is often preferred due to its comparative safety and ease of handling.

Figure 1: General synthesis workflow for 2,6-dimethylphenyl isocyanate.

A patented method describes the preparation of dimethylphenyl isocyanates using solid phosgene and dimethylaniline in 1,2-dichloroethane at reflux temperature.[2]

Applications in Material Science: Chiral Stationary Phases

A significant application of 2,6-dimethylphenyl isocyanate is in the preparation of derivatized β-cyclodextrins, which are used as chiral stationary phases (CSPs) in normal-phase high-performance liquid chromatography (HPLC) for the separation of enantiomers.[3][4] The isocyanate group reacts with the hydroxyl groups on the cyclodextrin backbone to form carbamate linkages, introducing the bulky 2,6-dimethylphenyl groups that enhance chiral recognition.

Experimental Protocol: Synthesis of 2,6-Dimethylphenyl Isocyanate Derivatized β-Cyclodextrin

The following is a general procedure based on the work of Armstrong et al.[1][3]

Figure 2: Workflow for the synthesis of a 2,6-dimethylphenyl isocyanate derivatized β-cyclodextrin CSP.

Materials:

-

β-Cyclodextrin

-

2,6-Dimethylphenyl isocyanate

-

Anhydrous pyridine

-

Methanol

-

Acetone

Procedure:

-

In a flame-dried flask under a nitrogen atmosphere, dissolve β-cyclodextrin in anhydrous pyridine.

-

Slowly add an excess of 2,6-dimethylphenyl isocyanate to the stirred solution.

-

Heat the reaction mixture and maintain it at an elevated temperature for several hours to ensure complete derivatization.

-

After cooling to room temperature, precipitate the product by pouring the reaction mixture into a large volume of a suitable non-solvent, such as methanol or water.

-

Collect the precipitate by filtration and wash it extensively with methanol and acetone to remove unreacted starting materials and pyridine.

-

Dry the resulting derivatized β-cyclodextrin polymer under vacuum.

Characterization: The degree of substitution can be determined by elemental analysis and spectroscopic methods such as FT-IR and NMR. The synthesized material is then coated onto a silica support for use as a chiral stationary phase.

Synthesis of N,N'-Diaryl Ureas

2,6-Dimethylphenyl isocyanate is a key reagent in the synthesis of unsymmetrical N,N'-diaryl ureas. The isocyanate group readily reacts with primary amines to form a stable urea linkage.

Synthesis of 1-(2-isopropylphenyl)-3-(2,6-dimethylphenyl)urea

The synthesis of this specific diaryl urea has been reported by Clayden et al. in their study of the conformation and stereodynamics of 2,2'-disubstituted N,N'-diaryl ureas.[5]

Figure 3: Synthetic workflow for 1-(2-isopropylphenyl)-3-(2,6-dimethylphenyl)urea.

Materials:

-

2,6-Dimethylphenyl isocyanate

-

2-Isopropylaniline

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

Dissolve 2-isopropylaniline in anhydrous THF under an inert atmosphere.

-

Add a stoichiometric amount of 2,6-dimethylphenyl isocyanate to the solution at room temperature.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired N,N'-diaryl urea.

| Compound | Yield | Melting Point | Spectroscopic Data |

| 1-(2-isopropylphenyl)-3-(2,6-dimethylphenyl)urea | Not explicitly stated in abstract | Not explicitly stated in abstract | Characterized by NMR spectroscopy |

Applications in Organometallic Chemistry

2,6-Dimethylphenyl isocyanate serves as a precursor for the synthesis of imido ligands in organometallic chemistry. The reaction with metal-oxo complexes can lead to the formation of metal-imido complexes, which are of interest in catalysis and fundamental bonding studies.

Synthesis of Tris(2,6-dimethylphenylimido)methylrhenium(VII)

The synthesis of this high-valent rhenium imido complex from methyltrioxorhenium(VII) (MTO) and 2,6-dimethylphenyl isocyanate has been reported.[6]

Figure 4: Synthesis of a tris(imido)rhenium(VII) complex.

General Procedure Outline: The reaction involves the treatment of methyltrioxorhenium(VII) with an excess of 2,6-dimethylphenyl isocyanate. The reaction likely proceeds through a series of deoxygenation and imido ligand installation steps. The product can be purified by crystallization, and its structure confirmed by X-ray crystallography.

Potential in Drug Development and Medicinal Chemistry

While there are no currently marketed drugs directly synthesized from 2,6-dimethylphenyl isocyanate, the N,N'-diaryl urea scaffold is a well-established pharmacophore in medicinal chemistry, most notably in the development of kinase inhibitors.[4][5][6][7]

The general structure of many diaryl urea kinase inhibitors involves a central urea moiety that forms key hydrogen bonding interactions with the hinge region of the kinase domain. The aryl rings occupy adjacent hydrophobic pockets, and their substitution patterns are crucial for determining potency and selectivity.

Figure 5: Logical relationship of diaryl ureas as kinase inhibitors.

The introduction of the 2,6-dimethylphenyl group through the use of 2,6-dimethylphenyl isocyanate offers a unique substitution pattern. The ortho-methyl groups can:

-

Induce a specific conformation: The steric bulk of the methyl groups can restrict the rotation around the N-aryl bond, locking the molecule into a preferred conformation that may be more favorable for binding to a specific kinase.

-

Modulate solubility and metabolic stability: The lipophilic methyl groups can influence the physicochemical properties of the molecule.

-

Explore novel binding interactions: The methyl groups can form van der Waals interactions within the hydrophobic pockets of the kinase active site.

The structure-activity relationship (SAR) of diaryl ureas as kinase inhibitors suggests that substitutions on the aryl rings are critical for activity.[5][6][7] Therefore, 2,6-dimethylphenyl isocyanate represents a valuable building block for generating novel diaryl urea libraries for screening against various kinase targets in drug discovery programs.

Other Potential Applications

-

Agrochemicals: Isocyanates are used in the synthesis of various pesticides. While specific applications of 2,6-dimethylphenyl isocyanate in this area are not widely documented in the readily available literature, its potential as a synthon for novel herbicides or insecticides exists. A Chinese patent mentions the use of dimethylphenyl isocyanates in the field of pesticides.[2]

-

Polymers: As an isocyanate, it can be used in the synthesis of polyurethanes, although its specific use in this high-volume application is likely limited to specialty polymers where its unique properties are required.

Safety Information

2,6-Dimethylphenyl isocyanate is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator, should be worn when handling this compound.

Conclusion

2,6-Dimethylphenyl isocyanate is a valuable and versatile reagent with established applications in the synthesis of chiral stationary phases and organometallic complexes. Its primary utility stems from the reactive isocyanate group, which allows for the straightforward introduction of the sterically hindered 2,6-dimethylphenyl moiety. While its direct application in drug development has yet to be fully realized, its potential as a building block for novel N,N'-diaryl urea-based kinase inhibitors is significant. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and scientists to explore and expand upon the applications of this interesting chemical intermediate.

References

- 1. "Derivatized Cyclodextrins For Normal-Phase Liquid Chromatographic Sepa" by Daniel W. Armstrong, San Chun Chang et al. [scholarsmine.mst.edu]

- 2. CN101817763A - Method for preparing dimethylphenyl isocyanate - Google Patents [patents.google.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Design, Synthesis and Biological Evaluation of Novel Substituted N,N′-Diaryl ureas as Potent p38 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research and development of N,N′-diarylureas as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative structure-activity relationship and classification analysis of diaryl ureas against vascular endothelial growth factor receptor-2 kinase using linear and non-linear models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and structure-activity relationship of diaryl-ureas with novel isoxazol[3,4-b]pyridine-3-amino-structure as multi-target inhibitors against receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,6-Dimethylphenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylphenyl isocyanate, a member of the isocyanate family of compounds, is a significant building block in organic synthesis. Its unique chemical properties, stemming from the reactive isocyanate group and the sterically hindered phenyl ring, make it a valuable reagent in the production of fine chemicals and have positioned it as a compound of interest in the pharmaceutical industry. This technical guide provides a comprehensive overview of 2,6-Dimethylphenyl isocyanate, including its chemical and physical properties, detailed synthesis protocols, and its applications, with a particular focus on its relevance to drug development.

Chemical and Physical Properties

2,6-Dimethylphenyl isocyanate is a colorless to yellow liquid under standard conditions. A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of 2,6-Dimethylphenyl Isocyanate

| Property | Value | Reference(s) |

| Chemical Formula | C₉H₉NO | |

| Molecular Weight | 147.17 g/mol | |

| CAS Number | 28556-81-2 | |

| Appearance | Colorless to yellow liquid | |

| Boiling Point | 87-89 °C at 12 mmHg | |

| Density | 1.057 g/mL at 25 °C | |

| Refractive Index | 1.5356 at 20 °C |

Spectroscopic Data

The structural confirmation of 2,6-Dimethylphenyl isocyanate is achieved through various spectroscopic techniques. The characteristic spectral data are summarized in Table 2.

Table 2: Spectroscopic Data for 2,6-Dimethylphenyl Isocyanate

| Spectrum Type | Key Peaks/Signals |

| ¹H NMR (CDCl₃) | Signals corresponding to aromatic protons and two methyl groups. |

| IR Spectrum | Strong, characteristic absorption band for the isocyanate (-N=C=O) group, typically around 2250-2275 cm⁻¹. |

| Mass Spectrum (EI) | Molecular ion peak (M⁺) at m/z = 147, corresponding to the molecular weight of the compound. |

Synthesis of 2,6-Dimethylphenyl Isocyanate

The synthesis of 2,6-Dimethylphenyl isocyanate can be broadly categorized into two main routes: phosgene-based methods and non-phosgene alternatives.

Phosgene-Based Synthesis

The reaction of 2,6-dimethylaniline with phosgene or a phosgene equivalent, such as diphosgene or triphosgene (solid phosgene), is a common and efficient method for the industrial production of 2,6-Dimethylphenyl isocyanate.

This protocol is adapted from a patented method and offers a safer alternative to using gaseous phosgene.

Materials:

-

2,6-Dimethylaniline

-

Solid Phosgene (Triphosgene)

-

1,2-Dichloroethane (solvent)

Procedure:

-

Dissolve 24.2 g of 2,6-dimethylaniline in 100 mL of 1,2-dichloroethane.

-

In a separate flask, dissolve 29.7 g of solid phosgene in 100 mL of 1,2-dichloroethane.

-

Cool the solid phosgene solution to 0-5 °C with constant stirring.

-

Slowly add the 2,6-dimethylaniline solution dropwise to the cooled solid phosgene solution, maintaining the temperature between 0-5 °C.

-

After the addition is complete, gradually warm the reaction mixture to the reflux temperature of 1,2-dichloroethane (approximately 83 °C).

-

Maintain the reflux for 3 to 6 hours, monitoring the reaction progress by a suitable analytical method (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent by rotary evaporation.

-

Purify the crude product by vacuum distillation to obtain 2,6-Dimethylphenyl isocyanate.

Yield: Approximately 90-92%.

Caption: Phosgene-based synthesis workflow.

Non-Phosgene Synthesis

In response to the high toxicity of phosgene, non-phosgene routes for the synthesis of isocyanates have been developed. A prominent method involves the dehydration of the corresponding N-substituted formamide.

This approach involves two main steps: the formation of the formamide from 2,6-dimethylaniline and a formylating agent, followed by dehydration to the isocyanate.

Step 1: Formation of N-(2,6-dimethylphenyl)formamide

The formamide can be prepared by reacting 2,6-dimethylaniline with formic acid or ethyl formate.

Step 2: Dehydration to 2,6-Dimethylphenyl Isocyanate

The dehydration of the formamide is the crucial step and can be achieved using various dehydrating agents. Common reagents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and tosyl chloride (TsCl) in the presence of a base like pyridine or triethylamine.

Illustrative Experimental Protocol (General):

-

Dissolve N-(2,6-dimethylphenyl)formamide in a suitable anhydrous solvent (e.g., dichloromethane, toluene).

-

Add a base (e.g., triethylamine, pyridine) to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add the dehydrating agent (e.g., phosphorus oxychloride) dropwise with stirring.

-

After the addition, allow the reaction to proceed at room temperature or with gentle heating, monitoring for completion.

-

Upon completion, quench the reaction mixture, typically with ice-water.

-

Separate the organic layer, wash it with water and brine, and dry it over an anhydrous salt (e.g., MgSO₄).

-

Remove the solvent under reduced pressure and purify the resulting 2,6-Dimethylphenyl isocyanate by vacuum distillation.

Caption: Non-phosgene synthesis workflow.

Applications in Drug Development and Fine Chemicals

2,6-Dimethylphenyl isocyanate serves as a versatile intermediate in the synthesis of various organic compounds. Its applications are particularly notable in the preparation of chiral stationary phases for chromatography and in the synthesis of complex molecules.